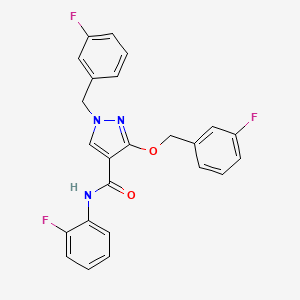

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H18F3N3O2 and its molecular weight is 437.422. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, drawing from various studies and findings in the field.

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₃H₁₁F₂N₃O₂

- Molecular Weight : 433.4 g/mol

- CAS Number : 1013755-90-2

Pyrazole derivatives typically exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.

- Modulation of Ion Channels : Some compounds have been identified as modulators of ion channels, which can affect cellular signaling pathways.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with pyrazole derivatives:

- Anti-inflammatory Activity : Pyrazole compounds have been shown to reduce inflammation by inhibiting COX enzymes and other inflammatory mediators .

- Anticancer Properties : Certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

- Neuroprotective Effects : Research indicates that some pyrazoles may protect neuronal cells from oxidative stress and apoptosis .

Study 1: Anti-inflammatory Effects

A study published in PubMed examined the anti-inflammatory properties of various pyrazole derivatives, including those similar to our compound. The findings indicated a significant reduction in pro-inflammatory cytokines in animal models treated with these compounds .

Study 2: Anticancer Activity

In a separate study, researchers evaluated the cytotoxic effects of a series of pyrazole derivatives against human cancer cell lines. The results demonstrated that specific modifications to the pyrazole structure enhanced its ability to induce apoptosis in cancer cells, highlighting the importance of molecular design in drug development .

Study 3: Ion Channel Modulation

Another investigation focused on the modulation of ion channels by pyrazole derivatives. The study revealed that certain compounds could effectively enhance or inhibit ion channel activity, which is crucial for developing treatments for diseases like cystic fibrosis .

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the biological activities reported for various pyrazole derivatives:

科学研究应用

Anticancer Activity

Research has indicated that compounds with a pyrazole backbone can exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising results against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The specific compound may function similarly due to its structural analogies, potentially acting as a selective inhibitor of CDK2 and CDK9, with reported IC50 values in the low micromolar range .

Inflammation Modulation

The pyrazole scaffold is also associated with anti-inflammatory activity. Compounds derived from this structure have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The presence of fluorinated groups may enhance the compound's stability and efficacy in vivo, making it a candidate for further exploration in inflammatory disease models.

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives can provide neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This could position 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide as a potential therapeutic agent in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Anticancer Efficacy

A study on pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications to the pyrazole ring can significantly enhance anticancer activity against HeLa and HCT116 cell lines. The specific compound exhibited selective inhibition of CDK2 over CDK9, suggesting it could be developed into a targeted cancer therapy .

Case Study 2: Inflammatory Response

In an experimental model of inflammation, a related pyrazole compound was shown to reduce levels of TNF-alpha and IL-6 in vitro. This suggests that the structural features present in this compound could confer similar anti-inflammatory properties, warranting further investigation into its mechanism of action .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing fluorinated pyrazole-carboxamide derivatives, and how do reaction conditions influence yield?

The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Condensation of fluorinated benzyl halides with pyrazole intermediates using catalysts like Pd₂(dba)₃/XPhos under inert conditions (N₂) to form ether or amine linkages .

- Step 2 : Carboxamide formation via EDC·HCl/HOBt-mediated coupling of pyrazole intermediates with fluorinated anilines .

Key factors : Temperature (e.g., 100–110°C for Buchwald-Hartwig amination), stoichiometric ratios (e.g., 1.1–1.2 equiv of amines), and purification via reverse-phase HPLC for >95% purity . Yields range from 29% (initial steps) to 88% (Boc-protection steps) depending on steric hindrance from fluorinated substituents .

Q. How are fluorinated pyrazole derivatives characterized, and what analytical discrepancies may arise?

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identifies fluorobenzyl proton splitting patterns (δ 4.65–4.75 ppm for -CH₂-O-) and carboxamide NH signals (δ 8.7–9.0 ppm) .

- LC-MS : Used to confirm molecular ion peaks (e.g., [M+H]⁺) and detect impurities from incomplete deprotection (e.g., residual Boc groups) .

Common issues : Overlapping aromatic signals in ¹H NMR (e.g., 6.8–7.5 ppm for fluorophenyl groups) require 2D NMR (COSY, HSQC) for resolution .

Q. What is the rationale for incorporating multiple fluorinated benzyl groups in this compound?

Fluorine atoms enhance metabolic stability, membrane permeability, and target binding via hydrophobic/electrostatic interactions. For example:

- 3-Fluorobenzyl groups : Improve π-stacking with aromatic residues in enzyme active sites .

- Ortho-fluorine on the aniline moiety : Reduces rotational freedom, optimizing binding to planar targets .

Advanced Research Questions

Q. How can contradictory solubility data be resolved during formulation for biological assays?

- Problem : Low aqueous solubility (common in fluorinated compounds) leads to aggregation in PBS/DMSO .

- Solutions :

- Validation : Dynamic light scattering (DLS) and HPLC monitoring of stability over 24h .

Q. What strategies optimize regioselectivity in pyrazole functionalization to avoid byproducts?

- Steric control : Use bulky bases (e.g., Cs₂CO₃) to direct coupling to the less hindered pyrazole N-position .

- Electronic control : Electron-withdrawing groups (e.g., -CF₃) at C-3 enhance reactivity at C-4 for carboxamide formation .

- Case study : Substitution at C-4 of pyrazole with 2-fluorophenyl via EDC/HOBt yields >70% product, while C-5 substitution leads to <10% due to steric clash .

Q. How do structural modifications impact bioactivity in kinase or receptor binding assays?

Q. How can computational modeling guide the design of analogs with improved target affinity?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses with targets (e.g., cannabinoid receptors) .

- MD simulations : Analyze fluorine-mediated hydrophobic interactions over 100-ns trajectories .

- ADMET prediction : SwissADME or QikProp to prioritize analogs with LogP <5 and TPSA <90 Ų .

属性

IUPAC Name |

N-(2-fluorophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3O2/c25-18-7-3-5-16(11-18)13-30-14-20(23(31)28-22-10-2-1-9-21(22)27)24(29-30)32-15-17-6-4-8-19(26)12-17/h1-12,14H,13,15H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGOXXXGPNKNKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。